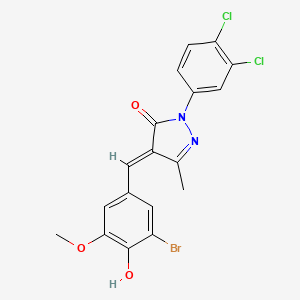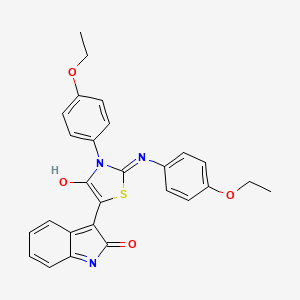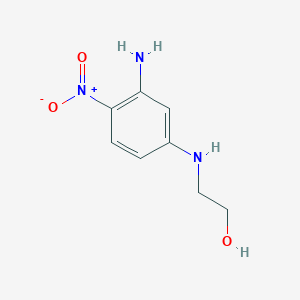![molecular formula C27H23N3O7 B11692688 (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-1-(3,5-ジメチルフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、さまざまな官能基を組み合わせた独自の構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
(5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-1-(3,5-ジメチルフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成は、通常、複数のステップを伴います。出発物質は、多くの場合、市販されているか、標準的な有機反応によって合成することができます。合成における重要なステップには、次のものがあります。
ピリミジンコアの形成: これは、適切なアルデヒドと尿素誘導体との縮合反応によって達成できます。
ベンジリデン基の導入: このステップでは、ピリミジンコアを塩基性条件下でベンジリデン誘導体と反応させます。
芳香環の官能基化:
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御でき、合成の効率を向上させることができる連続フロー反応器の使用が含まれる場合があります。
化学反応解析
反応の種類
(5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-1-(3,5-ジメチルフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: ニトロ基は、適切な条件下でアミンに還元できます。
還元: この化合物は、酸化されて追加の官能基を導入することができます。
置換: 芳香環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
触媒: 水素化反応用のパラジウム炭素など。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件によって異なります。たとえば、ニトロ基の還元によりアミン誘導体が生成される一方、酸化により追加のカルボニル基が導入される可能性があります。
科学研究への応用
化学
化学において、(5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-1-(3,5-ジメチルフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学において、この化合物は、小分子と生体高分子の相互作用を研究するためのプローブとして使用できます。さまざまな化学反応を起こす能力により、生体プロセスを標識および追跡するための有用なツールとなります。
医学
医学において、(5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-1-(3,5-ジメチルフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、治療薬としての可能性があります。その独自の構造により、特定の分子標的に作用することができ、薬物開発の候補となります。
産業
産業において、この化合物は、特定の特性を持つ新素材の開発に使用できます。さまざまな化学反応を起こす能力により、ポリマーやその他の先進材料の合成のための汎用性の高いビルディングブロックとなります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative.
Introduction of the Benzylidene Group: This step involves the reaction of the pyrimidine core with a benzylidene derivative under basic conditions.
Functionalization of the Aromatic Rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.
科学的研究の応用
Chemistry
In chemistry, (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
作用機序
(5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-1-(3,5-ジメチルフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物の特定の用途によって異なります。
類似化合物との比較
類似化合物
類似化合物には、他のベンジリデン誘導体とピリミジンベースの分子が含まれます。これらの化合物は、(5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-1-(3,5-ジメチルフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンと構造的に類似していますが、官能基または全体的な構造が異なる場合があります。
独自性
(5E)-5-[4-(ベンジルオキシ)-5-メトキシ-2-ニトロベンジリデン]-1-(3,5-ジメチルフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンを際立たせているのは、さまざまな化学反応を起こすことができる官能基のユニークな組み合わせです。この汎用性により、さまざまな科学的および産業的用途に役立つ化合物となります。
特性
分子式 |
C27H23N3O7 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC名 |
(5E)-1-(3,5-dimethylphenyl)-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23N3O7/c1-16-9-17(2)11-20(10-16)29-26(32)21(25(31)28-27(29)33)12-19-13-23(36-3)24(14-22(19)30(34)35)37-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,28,31,33)/b21-12+ |
InChIキー |
DGKXZXVVTXNMHM-CIAFOILYSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)/C(=O)NC2=O)C |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)
![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)


![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
